(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1421455-47-1
VCID: VC5316178
InChI: InChI=1S/C17H18N4O2S/c1-3-21-14(8-11(2)19-21)16(22)20-9-12(10-20)23-17-18-13-6-4-5-7-15(13)24-17/h4-8,12H,3,9-10H2,1-2H3
SMILES: CCN1C(=CC(=N1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone

CAS No.: 1421455-47-1

VCID: VC5316178

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.42

* For research use only. Not for human or veterinary use.

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone - 1421455-47-1

Description

Synthesis Approaches

The synthesis of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone would likely involve several steps:

  • Preparation of Starting Materials: This includes the synthesis of benzo[d]thiazol-2-ol and 1-ethyl-3-methyl-1H-pyrazol-5-yl derivatives.

  • Coupling Reactions: The use of coupling agents to form the methanone linkage between the azetidine and pyrazole moieties.

  • Optimization: Each step must be optimized for yield and purity, often requiring specific reaction conditions such as temperature control, solvent selection, and the use of catalysts.

Biological Activity

Similar compounds with benzo[d]thiazole and pyrazole rings have shown potential in medicinal chemistry, particularly in developing novel pharmaceuticals. The biological activity of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone could be evaluated through in vitro assays to assess binding affinity and efficacy against specific targets.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra would be used to confirm the structure by identifying specific proton and carbon signals.

  • Mass Spectrometry (MS): Techniques like LC-MS would provide molecular weight confirmation and help in identifying potential impurities.

Potential Applications

Given the structural motifs present, this compound could have applications in areas such as:

  • Pharmaceutical Development: As a potential lead compound for drug development due to its heterocyclic rings.

  • Biological Research: In studies involving enzyme or receptor interactions.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaBiological ActivitySynthesis Method
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanoneComplexPotential in medicinal chemistryOrganic reactions, retrosynthetic analysis
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideComplexAnti-inflammatory, potential 5-LOX inhibitorTwo-stage protocol using commercially available reagents
1,3-Thiazol-2-yl substituted benzamidesVariedPharmaceutical applicationsVarious synthesis methods
CAS No. 1421455-47-1
Product Name (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone
Molecular Formula C17H18N4O2S
Molecular Weight 342.42
IUPAC Name [3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-ethyl-5-methylpyrazol-3-yl)methanone
Standard InChI InChI=1S/C17H18N4O2S/c1-3-21-14(8-11(2)19-21)16(22)20-9-12(10-20)23-17-18-13-6-4-5-7-15(13)24-17/h4-8,12H,3,9-10H2,1-2H3
Standard InChIKey KUSQOSUUIHZSJO-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Solubility not available
PubChem Compound 71796211
Last Modified Aug 17 2023

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